5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Description
5-Nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a benzofuran-derived compound characterized by a nitro group at the 5-position of the benzofuran core and a 3-(trifluoromethyl)phenyl carboxamide substituent. The compound’s molecular formula is C₁₆H₁₀F₃N₂O₃, with a molecular weight of 350.26 g/mol . Its synthesis involves coupling 5-nitrobenzofuran-2-carboxylic acid with 3-(trifluoromethyl)aniline, followed by purification via column chromatography (73% yield) . Nuclear magnetic resonance (NMR) data (e.g., δ 7.75 ppm for aromatic protons) and mass spectrometry (LRMS m/z 261.01 [M-H]⁻) confirm its structural integrity . Preliminary studies highlight its potent trypanocidal activity, positioning it as a candidate for parasitic disease research .
Properties
IUPAC Name |
5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O4/c17-16(18,19)10-2-1-3-11(8-10)20-15(22)14-7-9-6-12(21(23)24)4-5-13(9)25-14/h1-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDHQUVMIKTPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Amidation: The final step involves the reaction of the nitrobenzofuran intermediate with 3-(trifluoromethyl)aniline under conditions that facilitate the formation of the carboxamide bond, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form corresponding amines under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The trifluoromethylphenyl group can be involved in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium on carbon.
Coupling Reagents: Palladium catalysts, boronic acids for Suzuki coupling, and alkenes for Heck reactions.
Major Products
Amines: From the reduction of the nitro group.
Substituted Aromatics: From electrophilic aromatic substitution.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that can interact with biological targets. It may be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the bioactivity associated with nitroaromatic and benzofuran derivatives.
Industry
In the materials science industry, derivatives of this compound could be used in the development of advanced polymers, dyes, and electronic materials due to the presence of the trifluoromethyl group, which imparts unique electronic properties.
Mechanism of Action
The biological activity of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is likely mediated through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzofuran core and trifluoromethylphenyl group can bind to proteins or nucleic acids, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Activity
The trifluoromethylphenyl and nitro groups in the target compound are critical for its bioactivity. Comparisons with structurally related benzofuran/furan derivatives reveal how substituent modifications influence pharmacological and physicochemical properties:
Pharmacological Implications
- Trypanocidal Specificity: The nitro group in the target compound likely enhances redox cycling, a mechanism common in nitroaromatic antiparasitics .
Biological Activity
5-Nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
- Chemical Formula : C16H12F3N2O3
- Molecular Weight : 350.27 g/mol
- CAS Number : Not specifically listed in the results, but can be derived from the molecular structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds with a benzofuran core exhibit significant antiproliferative activity against various cancer cell lines.
Case Study Findings
-
In vitro Studies :
- A study demonstrated that benzofuran derivatives could inhibit cell proliferation in breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 μM depending on the substituents on the benzofuran ring .
- The introduction of electron-withdrawing groups, such as trifluoromethyl, significantly enhanced the anticancer activity compared to unsubstituted derivatives.
- Mechanism of Action :
Anti-inflammatory Activity
Inflammation plays a key role in various diseases, including cancer and neurodegenerative disorders. The anti-inflammatory potential of this compound has been explored in several studies.
Research Findings
- Inhibition of Pro-inflammatory Cytokines :
- Mechanistic Insights :
Neuroprotective Effects
Neurodegenerative diseases are characterized by inflammation and oxidative stress. Recent studies suggest that this compound may offer neuroprotective benefits.
Findings from Neuroprotection Studies
- Cell Viability Assays :
- Mechanisms Underlying Neuroprotection :
Summary Table of Biological Activities
| Biological Activity | Assessed Model | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | 10–20 μM | Induction of apoptosis via caspase activation |
| Anti-inflammatory | LPS-stimulated Macrophages | 5 μM | Inhibition of NF-κB signaling |
| Neuroprotective | SH-SY5Y Neuronal Cells | Not specified | ROS reduction and metal ion chelation |
Q & A
Q. What green chemistry principles apply to large-scale synthesis?
- Optimization :
- Solvent Replacement : Use ethanol (non-toxic, renewable) instead of DCM for amidation.
- Catalysis : Employ recyclable Amberlyst-15 for nitration to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
